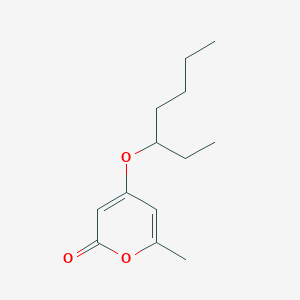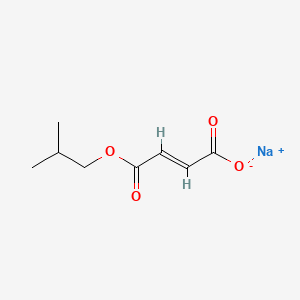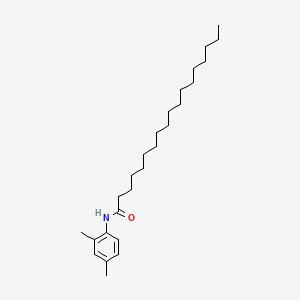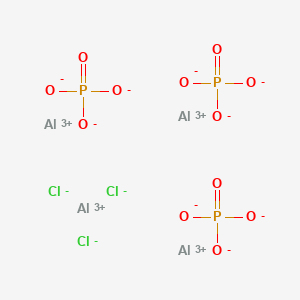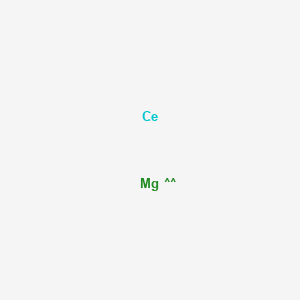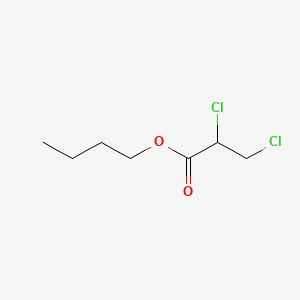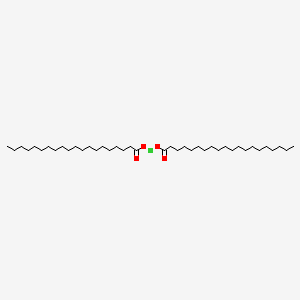
(r)-Ozanimod hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ozanimod hydrochloride is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. The compound works by reducing the migration of lymphocytes into the central nervous system and inflamed tissues, thereby mitigating the autoimmune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ozanimod hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, cyclization, and functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-Ozanimod hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ozanimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Applications De Recherche Scientifique
®-Ozanimod hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Medicine: Primarily used in clinical trials and treatments for multiple sclerosis and ulcerative colitis.
Industry: Employed in the development of new therapeutic agents targeting autoimmune diseases.
Mécanisme D'action
®-Ozanimod hydrochloride exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation results in the sequestration of lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation. The compound’s action on these receptors helps reduce the autoimmune response, thereby alleviating symptoms of multiple sclerosis and ulcerative colitis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Similar in function, used for secondary progressive multiple sclerosis.
Ponesimod: Also targets sphingosine-1-phosphate receptors, used for relapsing forms of multiple sclerosis.
Uniqueness
®-Ozanimod hydrochloride is unique due to its selectivity for S1P1 and S1P5 receptors, which provides a more targeted approach with potentially fewer side effects compared to other sphingosine-1-phosphate receptor modulators. Its pharmacokinetic profile and efficacy in clinical trials further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C23H25ClN4O3 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
Clé InChI |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
SMILES isomérique |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
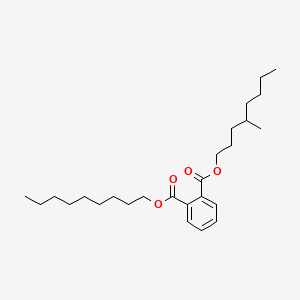
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
